2,4,6-Trimethylphenylhydrazine hydrochloride physical properties
2,4,6-Trimethylphenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to 2,4,6-Trimethylphenylhydrazine Hydrochloride
This guide provides a comprehensive overview of 2,4,6-trimethylphenylhydrazine hydrochloride, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, characterization, and application, with a particular focus on its role in the foundational Fischer indole synthesis.
Core Identity and Molecular Structure
2,4,6-Trimethylphenylhydrazine hydrochloride, also known as mesitylhydrazine hydrochloride, is the salt form of 2,4,6-trimethylphenylhydrazine. The hydrochloride form enhances the compound's stability and improves its solubility in polar solvents, making it a more convenient reagent for various synthetic applications.[1]
The molecular structure features a hydrazine group (-NHNH₂) attached to a mesitylene (1,3,5-trimethylbenzene) ring. The steric hindrance provided by the two ortho-methyl groups influences its reactivity and the regioselectivity of reactions in which it participates.
Caption: Structure of 2,4,6-Trimethylphenylhydrazine Hydrochloride.
Physicochemical Properties
The physical properties of a reagent are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions. The data below has been consolidated from various chemical suppliers. It is noteworthy that the melting point shows some variability across different sources, which may be attributable to differences in purity or analytical methodology (e.g., heating rate).
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂ · HCl | |
| Molecular Weight | 186.68 g/mol | [1] |
| Appearance | Off-white solid or powder | [2] |
| Melting Point | 167-173 °C | |
| 174-176 °C | [3] | |
| 181 °C | [1] | |
| 300 °C (possible decomposition) | [2][4] | |
| Solubility | Soluble in water | [2][4][5] |
| Storage | Room temperature, under inert gas, in a dry, sealed container | [1][2] |
| CAS Number | 76195-82-9 | [3] |
| MDL Number | MFCD00052268 | [1] |
Analytical Characterization: Expected Spectral Data
¹H NMR Spectroscopy (Expected)
In a solvent like DMSO-d₆, the following proton signals would be anticipated:
-
Aromatic Protons (Ar-H): A singlet appearing around 6.8-7.0 ppm, integrating to 2H. The symmetrical substitution of the benzene ring makes these two protons chemically equivalent.
-
Hydrazine Protons (-NH-NH₃⁺): These protons are exchangeable and can appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. One might expect signals in the range of 8-11 ppm.
-
Ortho Methyl Protons (2x Ar-CH₃): A singlet around 2.4-2.5 ppm, integrating to 6H.
-
Para Methyl Proton (1x Ar-CH₃): A singlet, slightly upfield from the ortho methyls, around 2.2-2.3 ppm, integrating to 3H.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A broad and strong series of bands from 2500 to 3200 cm⁻¹ is expected, characteristic of the ammonium salt (-NH₃⁺). Additional N-H stretching vibrations from the hydrazine moiety may also be visible in this region.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl groups.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (Expected)
Under Electron Ionization (EI), the molecular ion of the free base (C₉H₁₄N₂) would be observed at m/z 150.1157. Key fragmentation patterns would likely involve the loss of the hydrazine group or cleavage of the N-N bond, leading to characteristic fragments.
Core Application: The Fischer Indole Synthesis
A primary application of 2,4,6-trimethylphenylhydrazine hydrochloride is in the Fischer indole synthesis, a robust and versatile method for creating the indole heterocyclic system, a core scaffold in numerous pharmaceuticals and natural products.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the phenylhydrazine and a suitable ketone or aldehyde.[8][9]
The choice of an acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, are commonly employed.[6][8][9]
Reaction Mechanism
The trustworthiness of a synthetic protocol lies in understanding its underlying mechanism. The Fischer synthesis is a cascade of well-defined transformations, each enabling the next.
Caption: Workflow of the Fischer Indole Synthesis.
The accepted mechanism proceeds as follows:[6][8][10][11]
-
Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, a key[3][3]-sigmatropic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the benzene ring, creating a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, which provides the driving force for a subsequent intramolecular cyclization, forming a five-membered ring (a cyclic aminal).
-
Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (or an ammonium ion).
-
Deprotonation: A final deprotonation step re-establishes the aromatic indole ring system, yielding the final product.
Sample Experimental Protocol: Synthesis of 4,6,7-Trimethyl-1H-indole
This protocol is a representative example of how 2,4,6-trimethylphenylhydrazine hydrochloride can be used. The specific ketone (in this case, acetone) will determine the substitution pattern at the 2 and 3 positions of the resulting indole.
Materials:
-
2,4,6-Trimethylphenylhydrazine hydrochloride
-
Acetone (or other suitable ketone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., glacial acetic acid)[9][12]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 2,4,6-trimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Add acetone (1.1 eq) dropwise while stirring. The mixture may be cooled to promote precipitation of the hydrazone.[12] The resulting solid can be filtered, washed, and dried, or used directly in the next step.
-
Cyclization: In a separate flask equipped with a mechanical stirrer, place an excess of polyphosphoric acid (PPA). Heat the PPA to approximately 100-120°C on a water bath.[12]
-
Slowly and carefully add the pre-formed hydrazone (or the initial reaction mixture) to the hot PPA with vigorous stirring. The mixture will become viscous. Maintain the temperature for 10-20 minutes.
-
Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of vigorously stirred ice-cold water. This will dissolve the PPA and precipitate the crude indole product.
-
Isolation: Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes any residual acid.[12]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified indole derivative.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. 2,4,6-Trimethylphenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions. The following information is derived from safety data sheets (SDS).[13][14][15]
| GHS Pictogram | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed. |
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5][13]
References
-
MySkinRecipes. 2,4,6-Trimethylphenylhydrazine hydrochloride, 97%. [Link]
-
LookChem. Cas 76195-82-9, 2,4,6-TRIMETHYLPHENYLHYDRAZINE HYDROCHLORIDE. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
chemeurope.com. Fischer indole synthesis. [Link]
-
Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2541. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30255-30284. [Link]
-
Thermo Scientific Alfa Aesar. 2,4,6-Trimethylphenylhydrazine hydrochloride, 97%. [Link]
-
YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. [Link]
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- 5. 2,4,6-Trimethylphenylhydrazine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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